Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c1-4-9-6-10(14(15,16)17)12-8(3)19-20(13(12)18-9)7-11(21)22-5-2/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBNYIJANSYGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the reaction of 6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, particularly the ethyl and methyl substituents. Key findings include:
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Ethyl group oxidation : The ethyl side chain at position 6 of the pyridine ring can be oxidized to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄ in acidic media).
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Methyl group oxidation : The methyl group at position 3 of the pyrazole ring is less reactive but can be oxidized to a carbonyl group using CrO₃ or similar reagents.
Table 1: Oxidation Reaction Parameters
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| C6 ethyl group | KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative |
| C3 methyl group | CrO₃, acetic acid | Ketone derivative |
The trifluoromethyl group at position 4 remains stable under these conditions due to its strong electron-withdrawing nature.
Ester Hydrolysis
The ethyl ester moiety is susceptible to hydrolysis, forming the corresponding carboxylic acid:
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Alkaline hydrolysis : Treatment with NaOH in aqueous ethanol yields 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid .
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Acidic hydrolysis : HCl in refluxing THF achieves similar results but with slower kinetics.
Mechanistic Pathway :
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Nucleophilic attack by hydroxide/water on the ester carbonyl.
Table 2: Hydrolysis Conditions
| Method | Reagents | Temperature | Time |
|---|---|---|---|
| Alkaline | NaOH, H₂O/EtOH | 80°C | 4–6 hrs |
| Acidic | HCl, THF | Reflux | 12–24 hrs |
Nucleophilic Substitution
The trifluoromethyl group and pyridine nitrogen influence reactivity in substitution reactions:
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Aromatic substitution : The electron-deficient pyridine ring allows nucleophilic substitution at position 2 or 6, though steric hindrance from the ethyl group limits accessibility.
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Ester group substitution : The acetate ester reacts with amines (e.g., NH₃) to form amides under basic conditions.
Example Reaction :
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution, primarily at the pyrazole ring due to its higher electron density:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 of the pyrazole ring.
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Halogenation : Br₂ in CHCl₃ adds bromine at position 5 or 7, depending on reaction conditions.
Table 3: Electrophilic Substitution Trends
| Position | Reactivity | Directing Group |
|---|---|---|
| Pyrazole C5 | High | Activating N-atom |
| Pyridine C2 | Moderate | Deactivated by CF₃ |
Reduction Reactions
Limited data exist, but catalytic hydrogenation (H₂/Pd-C) can reduce the pyridine ring to a dihydropyridine derivative, though the trifluoromethyl group remains intact .
Thermal Stability and Side Reactions
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Decarboxylation : At elevated temperatures (>200°C), the acetic acid side chain may decarboxylate, forming a methylene group .
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Ring-opening : Strong bases (e.g., LDA) can cleave the pyrazole ring, though this is not a primary reaction pathway.
Key Structural and Reactivity Insights
Molecular Formula : C₁₅H₁₆F₃N₃O₂
Critical Functional Groups :
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Ethyl ester : Hydrolysis-prone, participates in nucleophilic substitution.
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Trifluoromethyl : Stabilizes aromatic system, directs electrophilic substitution.
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Pyrazolo[3,4-b]pyridine core : Combines electron-rich (pyrazole) and electron-deficient (pyridine) regions, enabling diverse reactivity .
This compound’s multifunctional design makes it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or anti-inflammatory agents. Further studies are needed to explore its catalytic and photochemical behavior.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, as anticancer agents. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines.
Case Study:
A study conducted on several pyrazolo[3,4-b]pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against human cancer cells. In vitro assays showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can inhibit bacterial growth effectively.
Data Table: Antimicrobial Activity of Pyrazolo Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
This data suggests that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and functional group transformations.
Case Study:
In a multicomponent reaction framework, this compound has been used to synthesize novel heterocyclic compounds with potential biological activities. The efficiency of these reactions often exceeds yields of 70%, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives share a common heterocyclic core but differ in substituent patterns, which critically influence their physicochemical properties and applications. Below is a detailed comparison:
Structural Analogues and Substituent Variations
Physicochemical Properties
- Lipophilicity : The target compound’s logP is higher than its carboxylic acid counterpart (C₁₀H₈F₃N₃O₂), favoring membrane permeability .
- Thermal Stability : Trifluoromethyl groups increase thermal stability, as evidenced by decomposition temperatures >200°C in analogues .
- Solubility : Ethyl esters generally exhibit lower aqueous solubility than acid forms but better organic solvent compatibility .
Research Findings and Trends
Anticancer Derivatives : Modifying position 6 with ethyl or cyclopropyl groups alters pharmacokinetics. Ethyl substituents improve bioavailability compared to bulkier groups .
Synthetic Challenges : Introducing trifluoromethyl groups requires hazardous reagents (e.g., CF₃COCl), complicating large-scale synthesis .
Structure-Activity Relationships (SAR) :
- Methyl at position 3 is conserved in most bioactive derivatives.
- Replacement of ethyl with cyclopropyl at position 6 reduces metabolic oxidation but may decrease binding affinity .
Biological Activity
Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, with CAS number 1018125-51-3, is a compound belonging to the class of pyrazolo[3,4-b]pyridines. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and pharmacological data.
- Molecular Formula: C₁₂H₁₂F₃N₃O₂
- Molecular Weight: 287.24 g/mol
- Structure: The compound features a pyrazolo[3,4-b]pyridine core with ethyl and trifluoromethyl substituents which are critical for its biological activity.
Anticancer Activity
Research has shown that various pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. In particular, studies have indicated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism of Action:
- Case Studies:
Anti-inflammatory and Analgesic Properties
Pyrazolo[3,4-b]pyridines are also recognized for their anti-inflammatory effects.
- Mechanism:
- Research Findings:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential.
Absorption and Metabolism
Studies on related compounds indicate that modifications in the molecular structure can significantly affect absorption rates and metabolic stability. For instance:
- Introduction of halogenated substituents has been shown to enhance metabolic stability by reducing oxidative metabolism .
Toxicity Profile
The safety profile is crucial for any therapeutic application:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrazolo[3,4-b]pyridine precursors. For example, ethyl 2-chloroacetate is used to alkylate the pyrazole nitrogen under reflux in toluene with catalytic trifluoroacetic acid (TFA) . Key conditions include:
- Solvent selection : Toluene or DMSO for solubility and reaction efficiency.
- Catalyst : TFA (30 mol%) accelerates the reaction by protonating intermediates.
- Temperature : Reflux (~110°C) ensures sufficient activation energy.
- Purification : Column chromatography or recrystallization to isolate the product (yield: ~75%) .
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include a triplet at δ1.13 ppm (N-CH₂) and a quartet at δ4.22 ppm (ester group) for alkylated derivatives. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR .
- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 339.3 ([M+1]⁺) confirms the molecular weight .
- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrazole C-N (~1600 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS data for structurally similar pyrazolo[3,4-b]pyridines:
- Hazard statements : H315 (skin irritation), H319 (eye irritation) .
- Precautionary measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in sealed containers at 2–8°C .
Advanced Research Questions
Q. What mechanistic insights explain the role of trifluoroacetic acid (TFA) in the alkylation step during synthesis?
- Methodological Answer : TFA acts as a Brønsted acid, protonating the pyrazole nitrogen to enhance electrophilicity, facilitating nucleophilic attack by ethyl 2-chloroacetate. Computational studies (e.g., DFT) can model the transition state to validate this mechanism. Kinetic monitoring via HPLC may reveal rate dependence on TFA concentration .
Q. How can computational docking studies predict the biological activity of this compound?
- Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) can simulate binding to target proteins (e.g., endothelin receptors). For example, pyrazolo[3,4-b]pyridine derivatives show affinity for receptors like ETₐ/ETB due to hydrophobic interactions with CF₃ groups. Docking scores (ΔG) and binding poses correlate with in vitro activity .
Q. What strategies address contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Byproduct formation : Use LC-MS to identify impurities (e.g., unreacted amines or hydrolyzed esters).
- Reagent purity : Ensure anhydrous solvents and fresh catalysts via Karl Fischer titration .
- Optimization : Design of Experiments (DoE) to test variables (temperature, catalyst loading) .
Q. How does the trifluoromethyl substituent influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The CF₃ group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning).
- Electron-withdrawing effect : Stabilizes intermediates in nucleophilic substitution reactions (confirmed via Hammett plots) .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa) to assess IC₅₀ values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
